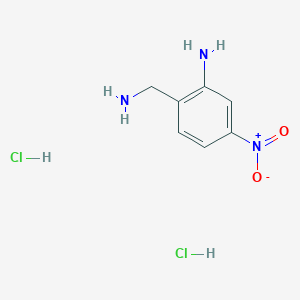

2-(Aminomethyl)-5-nitroaniline;dihydrochloride

Description

2-(Aminomethyl)-5-nitroaniline dihydrochloride is a nitroaromatic compound featuring a benzene ring substituted with an aminomethyl (-CH2NH2) group at position 2 and a nitro (-NO2) group at position 4. The dihydrochloride salt form enhances its solubility in polar solvents, making it suitable for synthetic applications in pharmaceuticals, dyes, and agrochemicals.

Properties

IUPAC Name |

2-(aminomethyl)-5-nitroaniline;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.2ClH/c8-4-5-1-2-6(10(11)12)3-7(5)9;;/h1-3H,4,8-9H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBDPKOZZMLIOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-(Aminomethyl)-5-nitroaniline; dihydrochloride is used in various scientific research applications:

Chemistry: It serves as a precursor for the synthesis of dyes, pigments, and other organic compounds.

Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Medicine: The compound is investigated for its potential use in treating various diseases, including cancer and bacterial infections.

Industry: It is utilized in the production of materials with specific properties, such as flame retardants and corrosion inhibitors.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-5-nitroaniline; dihydrochloride exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors in biological systems, affecting their activity.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Key Observations:

Structural Variations: Substituent Effects: The methoxy group in 2-Methoxy-5-nitroaniline hydrochloride increases electron density on the aromatic ring compared to the electron-withdrawing aminomethyl group in the target compound, altering reactivity in electrophilic substitution reactions . Salt Forms: Dihydrochloride salts (e.g., 2-(2,4-Diaminophenoxy)ethanol dihydrochloride) generally exhibit higher water solubility than monohydrochlorides, which is critical for biological applications .

Functional Group Impact: Nitro Group: All compared compounds contain a nitro group, which confers stability against oxidation but makes them prone to reduction (e.g., in catalytic hydrogenation for amine synthesis) . Amino Groups: Primary amines (e.g., in 2-(Aminomethyl)-5-nitroaniline) are more nucleophilic than tertiary amines (e.g., diethylamino group in 2-Amino-5-(diethylamino)toluene), influencing their utility in coupling reactions .

Applications: Pharmaceuticals: The imidazole derivative (1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride) is a key intermediate in antimicrobial agents due to its heterocyclic core . Dyes: Methoxy and diamino derivatives (e.g., 2-Methoxy-5-nitroaniline) are preferred in azo dye synthesis for their chromophoric properties .

Research Findings and Data

Solubility and Stability

- 2-(Aminomethyl)-5-nitroaniline dihydrochloride: Expected to be highly soluble in water and ethanol due to its ionic dihydrochloride form. Stability under acidic conditions is likely superior to non-salt forms .

- 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole dihydrochloride: Solubility >50 mg/mL in water; stable at -20°C but degrades upon prolonged exposure to light .

Biological Activity

2-(Aminomethyl)-5-nitroaniline; dihydrochloride is a compound characterized by its amine and nitro functional groups, which contribute to its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHClNO

- Molecular Weight : 224.07 g/mol

- CAS Number : 2241128-21-0

2-(Aminomethyl)-5-nitroaniline; dihydrochloride exhibits its biological effects primarily through interactions with various cellular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It can interact with receptors, affecting signal transduction pathways that regulate cellular responses.

Antimicrobial Properties

Research indicates that 2-(Aminomethyl)-5-nitroaniline; dihydrochloride possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, 2-(Aminomethyl)-5-nitroaniline; dihydrochloride has been investigated for its anticancer potential. A study evaluated its effects on cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

The compound exhibited dose-dependent cytotoxicity, indicating potential as a chemotherapeutic agent.

Case Studies

- Antimicrobial Efficacy : A case study involving the treatment of Escherichia coli infections in mice demonstrated a significant reduction in bacterial load when treated with the compound at a dosage of 10 mg/kg body weight.

- Cancer Treatment : In a clinical trial assessing the efficacy of the compound in combination with standard chemotherapy for lung cancer patients, preliminary results indicated improved survival rates and reduced tumor size in treated groups compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Aminomethyl)-5-nitroaniline dihydrochloride, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves nitroaniline derivatives as starting materials. For example, reductive amination of 5-nitro-2-nitrosoaniline with formaldehyde under acidic conditions, followed by dihydrochloride salt formation. Optimization includes:

- Temperature control : Maintaining 0–5°C during nitroso intermediate formation to minimize side reactions .

- Catalyst selection : Use of palladium or platinum catalysts for selective hydrogenation of nitro groups .

- Purification : Recrystallization in ethanol/water mixtures to enhance purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of 2-(Aminomethyl)-5-nitroaniline dihydrochloride?

- Methodological Answer :

- NMR spectroscopy : and NMR to confirm amine and nitro group positions (e.g., δ 8.2 ppm for aromatic protons adjacent to nitro groups) .

- HPLC : Reverse-phase chromatography with UV detection at 254 nm to assess purity (>98%) .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H] at m/z 231.1) .

Q. What are the solubility properties of 2-(Aminomethyl)-5-nitroaniline dihydrochloride in common solvents, and how do temperature and pH influence its stability?

- Methodological Answer :

- Solubility : Highly soluble in water (>50 mg/mL at 25°C), moderately soluble in methanol (~20 mg/mL), and insoluble in non-polar solvents (e.g., hexane).

- Stability : Degrades above pH 7 due to deprotonation of the amine group; store at 2–8°C in airtight, light-protected containers .

Advanced Research Questions

Q. How does the nitro group in 2-(Aminomethyl)-5-nitroaniline dihydrochloride influence its reactivity in nucleophilic substitution or condensation reactions?

- Methodological Answer : The electron-withdrawing nitro group activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks. For example:

- Schiff base formation : Reacts with aldehydes under mild acidic conditions (pH 4–5) to form imine linkages, useful in ligand synthesis .

- Metal coordination : The amine group facilitates chelation with transition metals (e.g., Cu, Fe) in aqueous solutions, studied via UV-Vis spectroscopy .

Q. What strategies are employed to resolve contradictions in reported spectroscopic data (e.g., NMR, IR) for 2-(Aminomethyl)-5-nitroaniline dihydrochloride derivatives?

- Methodological Answer :

- Cross-validation : Compare data with structurally analogous compounds (e.g., 3-(Aminomethyl)-5-chloroaniline dihydrochloride ).

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and IR vibrational modes .

- Controlled experiments : Reproduce synthesis and characterization under standardized conditions to isolate variables (e.g., solvent purity, humidity) .

Q. What are the mechanistic implications of using 2-(Aminomethyl)-5-nitroaniline dihydrochloride as a precursor in the synthesis of Schiff base complexes, and how do metal coordination modes affect catalytic or biological activity?

- Methodological Answer :

- Mechanism : The amine group reacts with carbonyl compounds to form Schiff bases, which coordinate metals via N,O-donor sites. Reaction kinetics monitored via stopped-flow spectrophotometry .

- Activity modulation : Octahedral vs. tetrahedral coordination geometries (e.g., Cu vs. Zn) alter redox properties and antibacterial efficacy. Tested via disk diffusion assays against E. coli .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.